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Compound of Interest

Compound Name: Barium zirconate

cat. No.: B7800511

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Zirconate (BaZrOs)

Introduction

Barium zirconate (BaZrOs) is a perovskite-structured ceramic that has garnered significant
attention for its remarkable properties, including high thermal stability, excellent proton
conductivity, and low dielectric loss. These characteristics make it a promising material for a
range of advanced applications, including thermal barrier coatings, proton-conducting solid
oxide fuel cells (PCFCs), and electronic components. A thorough understanding of its crystal
structure is fundamental to optimizing its synthesis and performance for these technological
applications.

This technical guide provides a comprehensive overview of the crystal structure of barium
zirconate, details common experimental protocols for its synthesis and analysis, presents key
structural data, and outlines the typical workflow for its characterization.

Crystal Structure of Barium Zirconate

Barium zirconate crystallizes in the ideal cubic perovskite structure.[1][2][3][4] This structure is
characterized by a specific arrangement of cations and anions that dictates its material
properties.

Crystallographic Details

The crystal structure of BaZrOs is defined by the following key parameters:
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e Crystal System: Cubic[1][2][5]
e Space Group: Pm-3m (No. 221)[1][2][6]

o Coordination Environment: The structure consists of a framework of corner-sharing ZrOe
octahedra.[1] The larger barium (Ba2*) cations are located in the 12-fold coordinated
cuboctahedral cavities created by this framework.[1][2] Specifically:

o Zr#*: Bonded to six equivalent oxygen (O2~) atoms, forming ZrOe octahedra.[1]

o Ba?*: Bonded to twelve equivalent oxygen (02~) atoms, forming BaO12 cuboctahedra.[1][2]

Ground-State Structure Considerations

While experimental techniques like X-ray and neutron diffraction consistently identify the
structure of BaZrOs as cubic, even at temperatures as low as 2 K, some first-principles
calculations have raised questions about its true ground state.[5] These computational studies
suggest a dynamic instability in the cubic lattice, predicting a potential transformation to a
slightly distorted orthorhombic structure due to the rotation of the ZrOe octahedra.[5][7]
However, experimental evidence to date strongly corroborates the cubic model.[5]

Quantitative Structural Data

The precise lattice parameters of barium zirconate can vary depending on the synthesis
method, stoichiometry, and any dopants present. The following table summarizes typical
structural parameters reported in the literature.
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Parameter Value | Description Source(s)
Crystal System Cubic [1112][5]
Space Group Pm-3m [1][2][6]
Lattice Constant (a) 418 A [8]

4.1847 A (from DFT) [9]

4.19 A - 4.21 A (approx. range)  [10]

~73.2 A3 (calculated from

Unit Cell Volume (V) [8]

a=4.18 A)
Calculated Density 5.96 g/cm?3 [2]
Ba-O Bond Length 298A-3.01A [1][2]
Zr-O Bond Length 2.11A [1]

Experimental Protocols

The analysis of BaZrOs's crystal structure involves two main stages: synthesis of the material
and its subsequent characterization using diffraction techniques.

Synthesis Methodologies

The chosen synthesis route can significantly influence the crystallinity, particle size, and purity
of the resulting BaZrOs powder, which in turn affects the quality of the structural analysis.

» Solid-State Reaction: This is a conventional method involving the high-temperature
calcination of precursor powders, typically barium carbonate (BaCOs) and zirconium oxide
(Zr0O2).[3][4] The powders are intimately mixed and heated to temperatures often exceeding
1350°C to achieve a pure perovskite phase.[11]

o Protocol: Stoichiometric amounts of BaCOs and ZrO:z are thoroughly ground together. The
mixture is then calcined in a furnace at 1000-1400°C for several hours to facilitate the
reaction and formation of BaZrOs.[3][4][11]
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» Wet Chemical Methods: These techniques generally yield more homogeneous, smaller-sized
particles at lower synthesis temperatures.

o Wet Chemical Auto-Combustion: This method uses metal nitrates (barium nitrate and
zirconyl nitrate) and a chelating agent like citric acid.[8] The solution is heated to induce a
self-sustaining combustion reaction, resulting in a fine powder.[8]

o Co-precipitation: This involves precipitating barium and zirconium salts from a solution. For
instance, aqueous solutions of BaClz and ZrOClz are added to a concentrated NaOH
solution at a controlled temperature (e.g., 80°C) to precipitate crystalline BaZrOs directly.
[12]

o Sol-Gel Synthesis: This process involves the formation of a 'sol' (a colloidal suspension of
particles) which then undergoes a transition to a 'gel' phase. This gel is then dried and
calcined at temperatures typically between 700-1000°C to form the crystalline BaZrOs
powder.[13]

Characterization and Analysis Techniques

Structural characterization is predominantly carried out using diffraction methods.

o Powder X-ray Diffraction (XRD): XRD is the most common technique for analyzing the
crystal structure of BaZrOs.[3]

o Methodology: A powdered sample of BaZrOs is irradiated with monochromatic X-rays. The
resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (20), is
unique to its crystal structure. The positions and intensities of the diffraction peaks are
used to identify the phase (matching against standards like JCPDS No. 06-0399),
determine the lattice parameters, and assess purity.[8][14] The crystallite size can also be
estimated from the peak broadening using the Debye-Scherrer formula.[8][14]

o Neutron Powder Diffraction (NPD): Neutron diffraction is highly complementary to XRD. It is
particularly sensitive to the positions of lighter elements like oxygen, making it invaluable for
accurately determining the O atom positions within the ZrOes octahedra and for investigating
potential subtle structural distortions.[5]
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» Rietveld Refinement: This is a powerful computational method used to analyze diffraction
data (both XRD and NPD).[15]

o Methodology: The Rietveld method involves fitting a calculated diffraction pattern, based
on a theoretical crystal structure model, to the entire experimental pattern. By minimizing
the difference between the calculated and observed patterns, it allows for the precise
refinement of various structural parameters, including lattice constants, atomic positions,
and site occupancy factors.[6][16] This method is considered the standard for obtaining
high-quality, detailed structural information from powder diffraction data.

Visualization of Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and crystal structure
analysis of barium zirconate.
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Caption: Workflow for BaZrOs synthesis and crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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